REACTION_SMILES
|
[Al+3:2].[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[Cl-:7].[F:9][C:10]([c:11]1[cH:12][c:13]([CH2:14][NH:15][c:16]2[c:17]3[cH:18][cH:19][cH:20][cH:21][c:22]3[n:23][c:24]3[c:29]2[C:28](=[O:30])[CH2:27][CH2:26][CH2:25]3)[cH:31][cH:32][cH:33]1)([F:34])[F:35].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[NH4+:8]>>[F:9][C:10]([c:11]1[cH:12][c:13]([CH2:14][NH:15][c:16]2[c:17]3[cH:18][cH:19][cH:20][cH:21][c:22]3[n:23][c:24]3[c:29]2[CH:28]([OH:30])[CH2:27][CH2:26][CH2:25]3)[cH:31][cH:32][cH:33]1)([F:34])[F:35]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
O=C1CCCc2nc3ccccc3c(NCc3cccc(C(F)(F)F)c3)c21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCc2nc3ccccc3c(NCc3cccc(C(F)(F)F)c3)c21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCc2nc3ccccc3c(NCc3cccc(C(F)(F)F)c3)c21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |